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Introduction

The C18-PEG4-Azide linker is a heterobifunctional molecule increasingly utilized in drug
delivery, bioconjugation, and materials science. Its unigue structure, combining a long-chain
saturated hydrocarbon (C18) with a short, hydrophilic polyethylene glycol (PEG) chain and a
reactive azide group, imparts amphiphilic properties that are critical to its function. This guide
provides a detailed technical overview of the hydrophobicity of the C18-PEG4-Azide linker,
including its physicochemical properties, experimental protocols for hydrophobicity
determination, and a discussion of its structural-functional relationships.

Physicochemical Properties of C18-PEG4-Azide

The defining characteristic of the C18-PEG4-Azide linker is its amphiphilicity, resulting from the
covalent linkage of a hydrophobic tail and a hydrophilic head.

e Hydrophobic Component: The C18 alkyl chain (stearoyl group) is a long, saturated
hydrocarbon that is highly nonpolar and responsible for the molecule’s lipid-like
characteristics. This portion of the linker facilitates interactions with hydrophobic
environments, such as cell membranes and the core of lipid nanopatrticles.

e Hydrophilic Component: The tetraethylene glycol (PEG4) spacer is a polar, water-soluble
chain that imparts hydrophilicity. The PEG moiety can influence the overall solubility of the
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linker and any molecule it is conjugated to, and it can also provide a steric shield, which is
beneficial in reducing non-specific protein binding and improving in vivo circulation times.

e Reactive Group: The terminal azide (-N3) group is a versatile functional handle for "click
chemistry" reactions, most notably the copper(l)-catalyzed azide-alkyne cycloaddition
(CUAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for
the efficient and specific conjugation of the linker to a wide range of molecules and surfaces.

A summary of the key physicochemical properties of C18-PEG4-Azide is presented in Table 1.

Property Value

Molecular Formula C26H53N304

Molecular Weight ~471.7 g/mol

Appearance White to off-white solid or waxy solid

Solubility Soluble in orgar-]ic soIvenFs- (e-.g., DMSO, DMF,
chloroform), limited solubility in water

Calculated LogP (XLogP3) ~6.5-7.5

Experimental LogP Not readily available in literature

Note: The calculated LogP is an estimation and the experimental value may vary.

Experimental Determination of Hydrophobicity
(LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a
biphasic system, typically a hydrophobic organic solvent and a hydrophilic aqueous phase. The
logarithm of this value, LogP, is a widely used metric for hydrophobicity.[4][5] For amphiphilic
molecules like C18-PEG4-Azide, the distribution coefficient (LogD) is often more relevant as it
considers all ionized and neutral forms of the molecule at a specific pH.

Shake-Flask Method (OECD Guideline 107)
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The shake-flask method is the traditional and most straightforward technique for LogP
determination.

Principle: A known amount of the analyte is dissolved in a mixture of two immiscible solvents
(typically n-octanol and water). The mixture is shaken vigorously to allow for the partitioning of
the analyte between the two phases until equilibrium is reached. The concentration of the
analyte in each phase is then measured, and the partition coefficient is calculated.

Detailed Protocol:

o Preparation of Solvents: Both n-octanol and water should be mutually saturated before the
experiment. This is achieved by mixing the two solvents, shaking them for 24 hours, and
then allowing them to separate.

o Preparation of Analyte Solution: A stock solution of C18-PEG4-Azide is prepared in the more
soluble phase (likely n-octanol).

 Partitioning: A precise volume of the stock solution is added to a mixture of the pre-saturated
n-octanol and water in a separatory funnel. The volumes of the two phases should be
accurately known.

o Equilibration: The funnel is shaken for a predetermined amount of time to ensure equilibrium
is reached. The time required for equilibration should be determined in preliminary
experiments.

o Phase Separation: The mixture is allowed to stand until the two phases have completely
separated. Centrifugation can be used to aid in the separation of emulsions.

» Concentration Measurement: The concentration of C18-PEG4-Azide in each phase is
determined using a suitable analytical technique, such as High-Performance Liquid
Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector
- ELSD, or Mass Spectrometry - MS, as C18-PEG4-Azide lacks a strong chromophore).

o Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the
concentration of the analyte in the n-octanol phase to its concentration in the agqueous
phase. LogP is the base-10 logarithm of P.
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Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) Method (OECD Guideline
117)

RP-HPLC provides a faster and more efficient method for estimating LogP values.

Principle: This method is based on the correlation between the retention time of a compound
on a nonpolar stationary phase (like C18) and its hydrophobicity. The retention factor (k) is
determined and correlated with the known LogP values of a series of standard compounds.

Detailed Protocol:

o System Preparation: An HPLC system equipped with a C18 column and a suitable detector
(ELSD or MS) is used. The mobile phase typically consists of a mixture of an organic solvent
(e.g., methanol or acetonitrile) and an aqueous buffer.

o Selection of Reference Compounds: A series of reference compounds with known LogP
values that span the expected LogP of C18-PEG4-Azide are selected.

o Chromatographic Analysis: Each reference compound and the C18-PEG4-Azide are injected
into the HPLC system under isocratic conditions. The retention time (tR) for each compound
is recorded. The dead time (t0), the retention time of a non-retained compound, is also
determined.

o Calculation of Retention Factor (k): The retention factor for each compound is calculated
using the formula: k = (tR - t0) / tO.

o Calibration Curve: A calibration curve is generated by plotting the log(k) values of the
reference compounds against their known LogP values. A linear regression analysis is
performed to obtain the equation of the line.

o Determination of LogP for C18-PEG4-Azide: The log(k) value for C18-PEG4-Azide is
calculated from its retention time. This value is then used in the regression equation to
determine the LogP of the C18-PEG4-Azide linker.

Visualizations
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Synthesis Workflow for C18-PEG4-Azide

The following diagram illustrates a common synthetic pathway for C18-PEG4-Azide, starting
from stearyl alcohol and tetraethylene glycol.
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Synthesis of C18-PEG4-Azide

Step 3: Azidation

Sodium Azide (NaN3)

C18-PEG4-Azide
C18-PEG4-OMs Solvent (e.g., DMF)

Step 2: Mesylation

Methanesulfonyl Chloride (MsCI)

C18-PEG4-OMs
C18-PEG4-OH Base (e.g., Iriethylamine)

Tetraethylene Glycol *
C18-PEG4-OH
Stearyl Alcohol (C18H370H) Acid Catalyst

Step 1: Etherification
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LogP Determination by RP-HPLC

Preparation

Select & Prepare Reference Compounds
with Known LogP Values

Prepare Mobile Phase

Prepare C18-PEG4-Azide Sample (Organic + Aqueous Buffer)

HPLC Analysis

Determine Dead Time (t0)

Inject Samples (References & Analyte)

Equilibrate C18 HPLC Column

Record Retention Times (tR)

ata Analysis

Calculate Retention Factor (k)
k= (tR -10) / t0

Plot log(k) of References vs. Known LogP

Generate Linear Regression
(Calibration Curve)

Calculate LogP of C18-PEG4-Azide
using its log(k) and the regression equation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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